2-Nicotinoylisovaleric acid ethyl ester
Description
2-Nicotinoylisovaleric acid ethyl ester is an ester derivative combining nicotinic acid (a pyridine derivative) with isovaleric acid (a branched-chain fatty acid) via an ethyl ester linkage. Esters of this type often serve as intermediates in drug development due to their bioavailability-enhancing properties or as stabilizing agents in formulations .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 3-methyl-2-(pyridine-3-carbonyl)butanoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)11(9(2)3)12(15)10-6-5-7-14-8-10/h5-9,11H,4H2,1-3H3 |
InChI Key |
AFPHYHSGIHWVQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Ethyl Esters
The following analysis compares ethyl esters with analogous functional groups or applications, as detailed in the evidence:
2.1. Myristic Acid Ethyl Ester
- Structure: A saturated fatty acid ethyl ester (CAS 124-06-1) derived from myristic acid and ethanol.
- Properties: Hydrophobic, medium-chain ester with a melting point of ~12°C and boiling point of ~295°C. Used as a non-polar solvent and in biodegradable plastics .
- Applications :
- Contrast with 2-Nicotinoylisovaleric Acid Ethyl Ester: Unlike the branched isovaleric acid backbone in the target compound, myristic acid ethyl ester has a linear structure, resulting in distinct solubility and reactivity profiles.
2.2. 2-Nonenoic Acid Ethyl Ester
- Structure : Unsaturated ethyl ester (C₁₁H₂₀O₂; CAS 17463-01-3) with a double bond at the second carbon .
- Properties : Molecular weight 184.28 g/mol; used in flavor/fragrance industries due to its fruity odor.
- Applications :
- Contrast: The unsaturated nature of 2-nonenoic acid ethyl ester confers higher reactivity in hydrogenation or oxidation reactions compared to the saturated nicotinoyl derivative.
2.3. Amino Acid Ethyl Esters
- Examples : Phenylalanine ethyl ester, leucine ethyl ester, and proline derivatives .
- Properties: Enhanced water solubility due to amino groups; used in peptide synthesis and drug delivery .
- Applications :
Data Table: Comparative Analysis of Ethyl Esters
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